Didesmethylsibutramine hydrochloride
Description
Monoamine Neurotransmitter Reuptake Inhibition
Didesmethylsibutramine (B18375) acts as a triple reuptake inhibitor, targeting the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.govwikipedia.org By blocking these transporters, it increases the synaptic concentrations of these neurotransmitters, thereby enhancing their signaling.
The inhibitory potency of didesmethylsibutramine and its individual enantiomers at each of these transporters has been quantified through in vitro studies, with the data often presented as inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values.
Table 1: Monoamine Transporter Affinity (Ki) of Didesmethylsibutramine and its Enantiomers
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
|---|---|---|---|
| Racemic Didesmethylsibutramine | 20 | 15 | 45 |
| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |
| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |
Data sourced from in vitro studies. wikipedia.org
Table 2: Monoamine Reuptake Inhibition (IC50) of Didesmethylsibutramine Enantiomers
| Compound | Serotonin Reuptake Inhibition IC50 (nM) | Norepinephrine Reuptake Inhibition IC50 (nM) | Dopamine Reuptake Inhibition IC50 (nM) |
|---|---|---|---|
| (R)-Didesmethylsibutramine | 140.0 | 13.0 | 8.9 |
Data reflects the concentration required to inhibit 50% of monoamine reuptake in vitro.
Didesmethylsibutramine inhibits the reuptake of serotonin, a neurotransmitter critically involved in mood, appetite, and sleep regulation. nih.gov The racemic mixture demonstrates a notable affinity for the serotonin transporter. wikipedia.org
Inhibition of dopamine reuptake is another key feature of didesmethylsibutramine's mechanism of action. nih.gov This effect on the dopamine system, which is associated with reward and motivation, is more pronounced with the (R)-enantiomer. wikipedia.org
Enantioselective Pharmacological Activity
The two enantiomers of didesmethylsibutramine exhibit significant differences in their pharmacological activities, a phenomenon known as enantioselectivity. nih.gov
The (R)-enantiomer of didesmethylsibutramine is recognized as the more pharmacologically active of the two in terms of its anorectic effects. nih.gov Studies have demonstrated that (R)-didesmethylsibutramine has significantly greater anorexic effects compared to the (S)-enantiomer and the parent compound, sibutramine (B127822). nih.gov Its higher potency is consistent with its stronger inhibition of norepinephrine and dopamine reuptake. wikipedia.org
In contrast to the potent therapeutic activity of the (R)-enantiomer, the (S)-enantiomer is considered to contribute more to the side effect profile. While both enantiomers have been shown to increase locomotor activity, a dopamine-dependent behavior, the (S)-enantiomer exhibits this effect despite being significantly less potent as an anorectic agent. nih.gov This suggests a dissociation between the desired therapeutic effects and certain central nervous system side effects, with the (S)-enantiomer potentially playing a larger role in the latter.
Structure
2D Structure
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRVYINTXCWNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004760 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1) | |
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Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84484-78-6 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84484-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Didesmethylsibutramine hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084484786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.145 | |
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| Record name | DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJH8PK8XYH | |
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Pharmacological Characterization and Mechanism of Action Studies
Effects on Hypothalamic Energy Regulation
Didesmethylsibutramine (B18375), along with its precursor desmethylsibutramine (B128398), is largely responsible for the weight-reducing effects attributed to sibutramine (B127822). nih.gov It influences the complex interplay of signals within the hypothalamus that govern energy homeostasis. nih.govresearchgate.net
Impact on Satiety Signaling
Didesmethylsibutramine enhances satiety, the feeling of fullness after eating, by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the brain. biosynth.comncats.io This action increases the levels of these neurotransmitters in the synaptic cleft, thereby amplifying their signaling. The enhancement of satiety signals is a key mechanism through which didesmethylsibutramine contributes to a reduction in food intake. ncats.ionih.gov Studies have shown that sibutramine and its active metabolites, including didesmethylsibutramine, increase subjective reports of satiety. nih.gov
Influence on Thermogenesis
Didesmethylsibutramine stimulates thermogenesis, the process of heat production in the body, which contributes to increased energy expenditure. nih.govnih.gov This effect is mediated through the central reuptake inhibition of both serotonin and norepinephrine. nih.gov This central action leads to an increased sympathetic nervous system outflow to brown adipose tissue (BAT), a specialized fat tissue involved in thermogenesis. nih.gov The activation of β3-adrenoceptors in BAT by norepinephrine is the primary mechanism for this increased heat production. nih.gov Research in rats has demonstrated that sibutramine and its metabolites can cause a significant and sustained increase in oxygen consumption, a measure of metabolic rate, and body temperature. nih.gov
Investigation of Other Receptor Affinities and Interactions
While the primary mechanism of didesmethylsibutramine involves the inhibition of norepinephrine and serotonin reuptake, its interaction with other receptors has also been investigated to understand its full pharmacological profile.
Low Affinity for Serotonin Receptors (5-HT1, 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C)
Research indicates that didesmethylsibutramine has a low affinity for various serotonin receptor subtypes, including 5-HT1, 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C. nih.govresearchgate.net This suggests that its primary effects are not mediated through direct binding to these postsynaptic receptors. The therapeutic actions of enhancing satiety and influencing mood are more likely a consequence of increased serotonin availability in the synapse rather than direct receptor agonism or antagonism.
Absence of Monoamine Oxidase Inhibitory Activity
Didesmethylsibutramine does not exhibit inhibitory activity towards monoamine oxidase (MAO), the enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). nih.govnih.govpatsnap.com This is a crucial distinction from another class of antidepressant and anti-anxiety medications known as MAO inhibitors (MAOIs). nih.gov The absence of MAO inhibition means that didesmethylsibutramine's mechanism for increasing neurotransmitter levels is solely through reuptake blockade. wikipedia.org
Research Findings on Didesmethylsibutramine Hydrochloride and NMDA Receptor Interaction Inconclusive
Initial investigations into the pharmacological profile of this compound have found no direct evidence of its interaction with N-methyl-D-aspartate (NMDA) receptors.
This compound is recognized as an active metabolite of the medication sibutramine. Its primary mechanism of action is characterized as a triple reuptake inhibitor, targeting the neurotransmitters norepinephrine, serotonin, and dopamine. This action increases the levels of these chemical messengers in the brain.
Despite a thorough review of available scientific literature, no studies specifically examining the effect of this compound on NMDA-evoked activity have been identified. One pharmacological database explicitly states that sibutramine and its principal active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2), demonstrate a low affinity for glutamate (B1630785) (NMDA) receptors. drugbank.com This suggests that any direct inhibitory effect on NMDA receptor activity is unlikely to be a significant component of its pharmacological profile.
The central nervous system's excitatory neurotransmission is heavily reliant on the function of NMDA receptors. These receptors are crucial for synaptic plasticity, a fundamental process for learning and memory. Their function is complex and modulated by various compounds. However, based on current data, this compound does not appear to be one of these modulators.
Consequently, the creation of a detailed article section on the "NMDA-Evoked Activity Inhibition" by this compound, complete with research findings and data tables, is not feasible due to the absence of supporting scientific research.
Pharmacokinetic and Metabolic Research of Didesmethylsibutramine Hydrochloride
Formation as a Metabolite of Sibutramine (B127822)
Sibutramine undergoes extensive first-pass metabolism in the liver after oral administration, leading to the formation of its more pharmacologically potent metabolites, mono-desmethylsibutramine (M1) and didesmethylsibutramine (B18375) (M2). ualberta.cadrugbank.com The weight-reducing effects of sibutramine are largely attributed to these active primary (M1) and secondary (M2) amine metabolites rather than the parent drug itself. nih.gov
The formation of didesmethylsibutramine is a two-step process involving sequential N-demethylation. First, sibutramine is metabolized to the intermediate metabolite, mono-desmethylsibutramine (M1). Subsequently, M1 undergoes another N-demethylation step to form didesmethylsibutramine (M2). wikipedia.orgualberta.ca This metabolic cascade transforms the tertiary amine parent drug into a secondary amine (M1) and then a primary amine (M2).
The metabolic conversion of sibutramine and its metabolites is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.com While the initial conversion of sibutramine to desmethylsibutramine (B128398) (M1) is principally catalyzed by the CYP3A4 isoenzyme, the subsequent N-demethylation of M1 to form didesmethylsibutramine (M2) is carried out by CYP2B6. wikipedia.orgualberta.ca Genetic variations, or polymorphisms, in the CYP2B6 gene can significantly impact the pharmacokinetics of sibutramine's metabolites. For instance, the CYP2B6*6 allele has been associated with a lower metabolic clearance of the M1 metabolite, leading to altered plasma concentrations. nih.govnih.gov
| Metabolite Formation Step | Precursor | Metabolite | Primary Enzyme |
| Step 1 | Sibutramine | Desmethylsibutramine (M1) | CYP3A4 ualberta.ca |
| Step 2 | Desmethylsibutramine (M1) | Didesmethylsibutramine (M2) | CYP2B6 wikipedia.org |
Distribution Studies
Following its formation, didesmethylsibutramine is distributed throughout the body. Research based on radiolabeled sibutramine administration in animals shows that the highest concentrations of drug-related material are found in the primary organs of elimination: the liver and kidneys. nih.gov In vitro studies using human plasma have demonstrated that didesmethylsibutramine (M2), along with sibutramine and M1, is extensively bound to plasma proteins. nih.gov
| Compound | Plasma Protein Binding |
| Sibutramine | 97% nih.gov |
| Desmethylsibutramine (M1) | 94% nih.gov |
| Didesmethylsibutramine (M2) | 94% nih.gov |
Elimination and Excretion Pathways
The elimination of didesmethylsibutramine from the body is a multi-step process involving further metabolism followed by excretion.
The primary route of elimination for the active metabolites M1 and M2 is hepatic metabolism. drugbank.comnih.gov Didesmethylsibutramine is further biotransformed through hydroxylation and conjugation reactions into pharmacologically inactive metabolites, designated as M5 and M6. drugbank.com This extensive metabolism in the liver converts the active, lipophilic compounds into more water-soluble, inactive substances that can be more easily excreted. taylorandfrancis.com
Once metabolized into their inactive forms (M5 and M6), the compounds are eliminated from the body. The primary pathway for the excretion of these inactive metabolites is renal excretion via the urine. drugbank.comnih.gov Over a 15-day collection period following a single oral dose of radiolabeled sibutramine, approximately 77% of the dose was recovered in the urine, predominantly as the inactive metabolites M5 and M6. nih.gov This indicates that while the liver is the main site of metabolism for didesmethylsibutramine, the kidneys are the primary route for the ultimate removal of its metabolic byproducts from the body. nih.gov
Bioequivalence Studies Involving Didesmethylsibutramine Hydrochloride
Didesmethylsibutramine, an active metabolite of sibutramine, is a critical component in the assessment of bioequivalence between different formulations of the parent drug. Bioequivalence studies for sibutramine formulations typically measure the plasma concentrations of sibutramine and its primary and secondary metabolites, mono-desmethylsibutramine (M1) and didesmethylsibutramine (M2), to determine if the rate and extent of absorption of the active moieties are comparable.
In a single-center, randomized, single-dose, open-label, 2-way crossover study involving 62 healthy subjects, the bioavailability of two 15 mg capsule formulations of sibutramine was compared. The pharmacokinetic parameters for the active metabolites, including didesmethylsibutramine, were assessed. The study concluded that the two formulations were bioequivalent in terms of both the rate and extent of absorption, with the 90% confidence intervals for the key pharmacokinetic parameters falling within the regulatory acceptance range of 80.00% to 125.00%. nih.gov
Another bioequivalence study involving 37 healthy volunteers under fasting conditions also quantified sibutramine and its N-desmethyl metabolites. longdom.org This study developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of sibutramine, N-monodesmethylsibutramine, and N-N-didesmethylsibutramine in human plasma. longdom.org The validated method was then successfully applied to a bioequivalence and pharmacokinetic study. cqvip.comresearchgate.net
The following table summarizes the pharmacokinetic parameters for didesmethylsibutramine (M2) from a representative bioequivalence study of a 15 mg sibutramine formulation.
| Pharmacokinetic Parameter | Test Formulation (Mean) | Reference Formulation (Mean) | 90% Confidence Interval |
|---|---|---|---|
| Cmax (ng/mL) | Data Not Available in Snippets | Data Not Available in Snippets | Data Not Available in Snippets |
| AUC0-t (ng·h/mL) | Data Not Available in Snippets | Data Not Available in Snippets | Data Not Available in Snippets |
| Tmax (h) | ~4 | ~4 | Data Not Available in Snippets |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration.
Impact of Physiological Conditions on Pharmacokinetics (e.g., Fasting vs. Fed)
The physiological state of an individual, particularly with regard to food intake, can significantly influence the pharmacokinetics of a drug. The effect of food on the bioavailability of sibutramine and its active metabolites, including didesmethylsibutramine, has been investigated in pilot studies.
In an open-label, single-dose, crossover study with six healthy male subjects, a 15 mg dose of sibutramine was administered under both fasting and fed conditions. The results demonstrated that food intake had a notable impact on the pharmacokinetics of sibutramine and its primary metabolite (M1), but not on didesmethylsibutramine (M2). ualberta.caresearchgate.net
Specifically, the study found that food intake did not significantly affect the area under the curve (AUC) or the maximum plasma concentration (Cmax) of didesmethylsibutramine. ualberta.caresearchgate.net However, the time to reach the peak plasma concentration (Tmax) for didesmethylsibutramine was delayed by approximately 2 to 4 hours when administered with food. ualberta.caresearchgate.net The elimination half-life for didesmethylsibutramine was approximately 18 hours under fasting conditions and between 20 to 22 hours under fed conditions. ualberta.ca
The following table summarizes the pharmacokinetic findings for didesmethylsibutramine under fasting and fed conditions.
| Condition | AUC | Cmax | Tmax | Elimination Half-life |
|---|---|---|---|---|
| Fasting | No significant effect | No significant effect | Not specified | ~18 hours ualberta.ca |
| Fed | No significant effect | No significant effect | Delayed by 2-4 hours ualberta.caresearchgate.net | 20-22 hours ualberta.ca |
AUC: Area under the curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
An article focusing on the analytical methodologies for the detection and quantification of the chemical compound this compound.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of didesmethylsibutramine (B18375), a primary active metabolite of sibutramine (B127822), are crucial in forensic toxicology, clinical analysis, and for detecting adulteration in dietary supplements. tci-thaijo.orgtci-thaijo.orgmdpi.com A range of sophisticated analytical techniques have been developed and validated to measure this compound in various biological and non-biological matrices.
Preclinical and Translational Research Findings
Animal Model Studies of Anorectic Activity
Studies in animal models have been crucial in characterizing the appetite-suppressing effects of didesmethylsibutramine (B18375). Research conducted in rats has demonstrated that the compound possesses significant anorectic properties. A key study investigated the effects of the individual enantiomers of didesmethylsibutramine, (R)-didesmethylsibutramine and (S)-didesmethylsibutramine, on food intake and compared them to racemic sibutramine (B127822). nih.gov
The findings revealed that both enantiomers of didesmethylsibutramine produced a greater anorectic effect than sibutramine itself. Notably, the (R)-enantiomer of didesmethylsibutramine was found to be significantly more potent in reducing food intake compared to the (S)-enantiomer. nih.gov The anorectic effects were observed to be dose-dependent. A significant decrease in food consumption was noted at a time point (24-42 hours post-treatment) when the compound's effects on locomotor activity had subsided, suggesting a specific action on appetite regulation. nih.gov
| Compound | Relative Anorectic Potency | Key Finding |
|---|---|---|
| (R)-didesmethylsibutramine | High | Significantly greater anorexic effects than the (S)-enantiomer and sibutramine. nih.gov |
| (S)-didesmethylsibutramine | Moderate | Less potent than the (R)-enantiomer but still demonstrated anorexic effects. nih.gov |
| Racemic Sibutramine | Base | Used as a comparator for the metabolites' effects. nih.gov |
Investigations into Locomotor Behavior and Behavioral Despair
The influence of didesmethylsibutramine on locomotor activity and behavioral despair has also been evaluated in rodent models. In the same study that assessed anorectic activity, all tested compounds, including both enantiomers of didesmethylsibutramine, led to an increase in locomotor activity. nih.gov This effect is considered to be a dopamine-dependent behavior. nih.gov Once again, the (R)-enantiomers of the metabolites were more potent in stimulating locomotor activity than their (S)-counterparts and the parent drug, sibutramine. nih.gov
Furthermore, the potential antidepressant-like profile of these compounds was investigated using the Porsolt swim test, a model used to assess "behavioral despair." In this test, a reduction in immobility time is indicative of an antidepressant effect. All the tested agents, including (R)- and (S)-didesmethylsibutramine, reduced the time the animals spent immobile. nih.gov The (R)-enantiomers demonstrated greater potency in this assay as well. nih.gov An interesting observation was the dissociation between the anorexic and locomotor effects, as the reduction in food intake persisted even after the increase in locomotor activity had ceased. nih.gov
| Compound | Effect on Locomotor Activity | Effect in Porsolt Swim Test (Behavioral Despair) |
|---|---|---|
| (R)-didesmethylsibutramine | Increased activity (more potent) nih.gov | Reduced immobility (more potent) nih.gov |
| (S)-didesmethylsibutramine | Increased activity (less potent) nih.gov | Reduced immobility (less potent) nih.gov |
| Racemic Sibutramine | Increased activity nih.gov | Reduced immobility nih.gov |
Studies on the Effect on Adrenoceptors
The mechanism of action of didesmethylsibutramine is closely linked to its effects on monoamine reuptake, which in turn influences adrenoceptors. In vitro studies have determined the inhibitory activity of didesmethylsibutramine and its enantiomers on the uptake of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576). nih.gov The research indicated that these compounds are more potent inhibitors of norepinephrine and dopamine uptake than of serotonin uptake. nih.gov This potent inhibition of norepinephrine reuptake leads to increased levels of norepinephrine in the synaptic cleft, thereby enhancing the activation of adrenoceptors. While specific binding affinity studies for alpha-1, alpha-2, and beta-adrenoceptors for didesmethylsibutramine hydrochloride are not detailed in the available literature, its pronounced effect on norepinephrine levels strongly suggests a significant modulatory role on the adrenergic system.
Research on Metabolic Fitness Parameters
Preclinical research on the parent compound, sibutramine, provides insights into the potential effects of its active metabolite, didesmethylsibutramine, on metabolic fitness parameters. Sibutramine has been shown to stimulate thermogenesis, the process of heat production in organisms, and to diminish the decline in energy expenditure that typically accompanies weight loss. These effects are attributed to the activation of the sympathetic nervous system. Given that didesmethylsibutramine is a primary active metabolite and a potent norepinephrine reuptake inhibitor, it is plausible that it contributes significantly to these metabolic effects by increasing sympathetic tone. However, specific preclinical studies focusing solely on the impact of this compound on metabolic rate and energy expenditure are not extensively documented in the reviewed literature.
Central Nervous System Control of Food Intake and Body Weight
The central nervous system (CNS) plays a pivotal role in regulating food intake and body weight through a complex network of neurotransmitters and neuropeptides. The anorectic effect of didesmethylsibutramine is primarily mediated through its action within the CNS. By inhibiting the reuptake of norepinephrine and dopamine, didesmethylsibutramine increases the synaptic concentrations of these neurotransmitters. nih.gov This enhancement of noradrenergic and dopaminergic signaling in key hypothalamic areas that control appetite is believed to be the primary mechanism for its ability to promote satiety and reduce food intake. While the general framework of CNS control of energy homeostasis is well-established, specific preclinical investigations detailing the direct interaction of this compound with various hypothalamic neuropeptide systems (such as NPY/AgRP and POMC/CART neurons) have not been explicitly detailed in the available research. Nevertheless, as a potent monoamine reuptake inhibitor, its influence on these central pathways is a critical aspect of its pharmacological profile.
Research on Didesmethylsibutramine Hydrochloride in Adulterated Products
Identification in Dietary Supplements and Herbal Remedies
Didesmethylsibutramine (B18375) has been identified as an undeclared ingredient in various products sold as dietary supplements or herbal remedies for weight management. wikipedia.org These products are often deceptively labeled as "natural" to attract consumers seeking alternatives to conventional pharmaceuticals. The presence of didesmethylsibutramine, alongside its parent compound sibutramine (B127822) and other analogues, is a common form of adulteration. apajournal.org.uk
The identification of didesmethylsibutramine in these products is primarily achieved through sophisticated analytical techniques in a laboratory setting. For instance, a study analyzing 32 commercial slimming formulations successfully detected and identified didesmethylsibutramine as one of the hazardous active substances present. researchgate.net The detection of such compounds underscores the widespread issue of adulteration in the dietary supplement market, where consumers are often unaware of the potent pharmaceutical ingredients they are ingesting. nih.gov The primary motivation for adding these undeclared substances is to enhance the product's perceived effectiveness, thereby boosting sales. mdpi.com
Analytical Challenges in Adulterant Detection
The detection of didesmethylsibutramine hydrochloride in adulterated products is not without its challenges. The complex nature of the product matrices, which often contain a variety of herbal ingredients, can interfere with analytical procedures. nih.gov This complexity makes it difficult to isolate and identify the adulterant accurately.
A significant challenge lies in discriminating between legitimate and adulterated supplements at points of entry, such as customs. nih.gov Misleading packaging often makes it impossible to visually distinguish between legal and illegal products, necessitating laboratory analysis for all suspect items. nih.gov This process can be time-consuming and costly, leading to the confiscation of both legal and illegal goods. nih.gov
To address these challenges, researchers are continuously developing and refining analytical methods. A variety of techniques are employed for the detection of sibutramine and its derivatives, including didesmethylsibutramine. These methods vary in their sensitivity, specificity, and complexity.
Table 1: Analytical Techniques for the Detection of Sibutramine and its Analogues
| Analytical Technique | Abbreviation | Application in Adulterant Screening |
|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Used for confirmation of adulterants and has been validated for the quantification of sibutramine in dietary supplements. mdpi.comnih.gov |
| Liquid Chromatography-Mass Spectrometry | LC-MS | A common and powerful technique for the detection and quantification of undeclared drugs in complex matrices. nih.gov |
| High-Performance Thin-Layer Chromatography | HPTLC | A cost-effective and efficient screening tool suitable for monitoring adulteration in herbal supplements. mdpi.comnih.gov |
| Attenuated Total Reflectance-Infrared Spectroscopy | ATR-IR | Evaluated as a rapid screening tool to distinguish between adulterated and non-adulterated products. nih.gov |
The development of rapid and portable screening methods, such as those based on ATR-IR, is a key area of research to enable on-site testing and reduce the burden on analytical laboratories. nih.gov
Quantitative Analysis of this compound in Adulterated Products
Beyond simple identification, the quantitative analysis of this compound is crucial for assessing the potential health risks to consumers. The amount of the undeclared substance can vary significantly between products and even between different batches of the same product.
One study that employed an ultra-high-pressure liquid chromatography (UHPLC) method was able to not only detect but also quantify the amount of didesmethylsibutramine in the analyzed slimming formulations. researchgate.net Another study noted the detection of N,N-didesmethylsibutramine in a capsule containing 30mg of sibutramine, highlighting the presence of the metabolite alongside its parent drug. tiikmpublishing.com
The limits of detection (LOD) and quantification (LOQ) are critical parameters in the quantitative analysis of these adulterants. These values determine the lowest concentration of a substance that can be reliably detected and quantified. For instance, a validated GC-MS method for sibutramine reported an LOD of 0.181 μg/mL and an LOQ of 0.5488 μg/mL. mdpi.com While specific LOD and LOQ values for didesmethylsibutramine can vary depending on the analytical method and instrumentation used, they are essential for ensuring the accuracy of quantitative results.
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Sibutramine and its Analogues
| Analytical Method | Analyte | LOD | LOQ | Source |
|---|---|---|---|---|
| GC-MS | Sibutramine | 0.181 μg/mL | 0.5488 μg/mL | mdpi.com |
| TLC-Image Analysis | Sibutramine Hydrochloride | 190 ng/spot | 634 ng/spot | nih.govresearchgate.net |
The quantitative data obtained from these analyses are vital for regulatory agencies to take appropriate action against adulterated products and to inform the public about the potential dangers of these illicit supplements.
Toxicological and Safety Research Considerations
Association with Adverse Cardiovascular Events
Didesmethylsibutramine (B18375), along with desmethylsibutramine (B128398), are active metabolites of sibutramine (B127822), a drug that was previously used for weight management. nih.gov However, its use has been largely discontinued (B1498344) in many countries, including the United States and the European Union, due to a significant association with adverse cardiovascular events. nih.govnih.gov Research and clinical data have highlighted an increased risk of serious heart-related problems, including hypertension, tachycardia (abnormally fast heart rate), arrhythmias (irregular heartbeats), and myocardial infarction (heart attack). nih.govresearchgate.netscispace.com
The Sibutramine Cardiovascular Outcomes (SCOUT) trial was a major study that investigated the long-term cardiovascular effects of sibutramine in individuals with pre-existing cardiovascular disease. nih.govlshtm.ac.uk The trial revealed that these high-risk patients had a notably increased risk of nonfatal myocardial infarction and nonfatal stroke. nih.govscispace.comlshtm.ac.uk Specifically, the risk of a primary outcome event (a composite of nonfatal heart attack, nonfatal stroke, resuscitated cardiac arrest, or cardiovascular death) was 11.4% in the sibutramine group compared to 10.0% in the placebo group. lshtm.ac.uk The rates of nonfatal myocardial infarction were 4.1% in the sibutramine group versus 3.2% in the placebo group, and nonfatal stroke rates were 2.6% versus 1.9%, respectively. lshtm.ac.uk However, the study did not find a significant increase in cardiovascular death or all-cause mortality. nih.govlshtm.ac.uk
It is important to note that the SCOUT study focused on a population already at high risk for cardiovascular events. nih.govscispace.com Concerns have also been raised about the safety of sibutramine and its metabolites in individuals without pre-existing heart conditions. nih.gov Case reports have described instances of sibutramine-induced nonischemic cardiomyopathy, a condition where the heart muscle becomes weakened and is unable to pump blood effectively, in patients without a history of coronary artery disease. nih.gov Furthermore, there have been reports of sudden cardiac death linked to sibutramine intoxication, with toxicology studies identifying significant levels of sibutramine and its metabolites, including didesmethylsibutramine. researchgate.net The mechanism for these adverse events is believed to be related to the sympathomimetic effects of the compound, which can lead to an increase in blood pressure and heart rate. lshtm.ac.uk Some research also suggests a potential for QT interval prolongation, which can trigger life-threatening arrhythmias. nih.govscispace.com
Table 1: Key Findings from the SCOUT Trial on Cardiovascular Events
| Outcome | Sibutramine Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Primary Outcome Event | 11.4 | 10.0 | 1.16 (1.03-1.31) | 0.02 |
| Nonfatal Myocardial Infarction | 4.1 | 3.2 | 1.28 (1.04-1.57) | 0.02 |
| Nonfatal Stroke | 2.6 | 1.9 | 1.36 (1.04-1.77) | 0.03 |
Data sourced from the Sibutramine Cardiovascular Outcomes (SCOUT) trial. lshtm.ac.uk
Neurological and Psychiatric Manifestations (e.g., Psychosis, Insomnia, Headache, Amnesia)
The use of sibutramine and its active metabolites, including didesmethylsibutramine, has been associated with a range of neurological and psychiatric side effects. nih.govresearchgate.net While less common than the cardiovascular effects, these manifestations can be significant and impact a patient's quality of life.
Commonly reported neurological and psychiatric adverse effects include dry mouth, insomnia, and headache. nih.govnih.gov More severe, though less frequent, manifestations have also been documented. These can include psychosis, a serious mental disorder characterized by a disconnect from reality, which can manifest as hallucinations and delusions. nih.gov While the direct causal link to didesmethylsibutramine hydrochloride specifically is part of the broader understanding of sibutramine's effects, the potential for such severe psychiatric events is a critical consideration.
Other reported neurological symptoms include paresthesias (abnormal sensations like tingling or numbness) and seizures. nih.gov Cases of amnesia have also been noted in the broader context of neurological diseases that can sometimes present with psychiatric symptoms. nih.gov The mechanisms underlying these neurological and psychiatric effects are likely related to sibutramine's action as a norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitor, which alters the levels of these neurotransmitters in the brain. lshtm.ac.uk
Table 2: Reported Neurological and Psychiatric Manifestations Associated with Sibutramine
| Manifestation | Frequency |
|---|---|
| Dry Mouth | Common |
| Insomnia | Common |
| Headache | Common |
| Paresthesias | Infrequent |
| Seizures | Infrequent |
| Psychosis | Rare |
Frequency is based on general reporting and not on specific statistical data for this compound alone. nih.govresearchgate.netnih.govnih.gov
Liver and Kidney Toxicity Studies
Preclinical studies have raised concerns about the potential for liver and kidney toxicity associated with sibutramine and its metabolites. Research in animal models, specifically rats, has demonstrated that oral administration of weight loss supplements adulterated with sibutramine hydrochloride can lead to toxic effects in both the liver and kidneys. jppres.com
In these studies, rats treated with sibutramine-containing supplements showed a significant increase in the weight of their liver and kidneys compared to a control group. jppres.com Furthermore, biomarkers for liver toxicity were significantly elevated in the treated rats. jppres.com This suggests a potential for sibutramine and its metabolites to cause liver damage.
Similarly, kidney toxicity was observed, as evidenced by changes in biomarkers of kidney damage. jppres.com The study noted that consumption of sibutramine hydrochloride-adulterated supplements led to increased serum levels of creatinine (B1669602) and urea, which are indicators of impaired kidney function. jppres.com These findings point towards the potential for renal cell damage and dysfunction of the glomerular filtration system in rats. jppres.com While the exact mechanisms of this nephrotoxicity are not fully understood, these animal studies highlight a significant area of concern for the safety of sibutramine and its metabolites. jppres.comnih.gov It is important to note that these are findings from animal studies, and further research is needed to fully understand the implications for human health. jppres.com
Table 3: Summary of Liver and Kidney Toxicity Findings in Animal Studies
| Organ | Key Findings |
|---|---|
| Liver | Increased organ weight, elevated biomarkers of liver toxicity. |
| Kidney | Increased organ weight, elevated serum creatinine and urea, potential for renal cell damage. |
Findings are based on studies conducted in rats with sibutramine hydrochloride-adulterated supplements. jppres.com
Risk Assessment in Unintentional Exposure Scenarios
Unintentional exposure to this compound is a public health concern, primarily due to its presence as an undeclared ingredient in some over-the-counter weight loss supplements and herbal medications. researchgate.netjppres.com This poses a significant risk as individuals may unknowingly consume a potent pharmaceutical agent with a known profile of serious adverse effects.
The risk assessment in such scenarios involves identifying the potential hazards associated with the compound and evaluating the likelihood of exposure. cdc.gov The primary hazard of unintentional exposure to didesmethylsibutramine is the risk of the adverse cardiovascular and psychiatric events detailed in the preceding sections. nih.govresearchgate.net Because these supplements are often marketed as "natural" or "herbal," consumers may not be aware of the potential for these severe side effects.
The risk is compounded by the fact that the concentration of the undeclared sibutramine and its metabolites can vary significantly between products, making it impossible for consumers to gauge their level of exposure. jppres.com This lack of quality control and labeling transparency creates a dangerous situation, particularly for individuals with underlying health conditions, such as pre-existing cardiovascular disease, who are at a heightened risk of severe complications. nih.govscispace.com Regulatory agencies have issued warnings and taken action against companies marketing these adulterated products, but the continued availability of such supplements, often through online channels, remains a challenge for public health and safety. researchgate.net
Regulatory and Public Health Implications of Didesmethylsibutramine Hydrochloride Research
Regulatory Status and Market Withdrawal of Sibutramine (B127822) and its Metabolites.
Sibutramine, a drug previously prescribed for obesity, was withdrawn from the market in the United States and Europe due to significant safety concerns. nih.govimmattersacp.org The U.S. Food and Drug Administration (FDA) requested the manufacturer to voluntarily withdraw sibutramine in October 2010. immattersacp.orgfda.gov This decision was based on data from the Sibutramine Cardiovascular Outcomes (SCOUT) trial, which revealed a 16% increased risk of serious cardiovascular events in patients treated with sibutramine compared to a placebo. immattersacp.orgmedscape.org These events included non-fatal heart attack and stroke. nih.govthe-hospitalist.org
The table below summarizes the key regulatory actions and the primary reasons for the market withdrawal of sibutramine.
| Regulatory Agency | Action | Date of Action | Primary Reason for Withdrawal |
| European Medicines Agency (EMA) | Suspension of marketing authorizations | January 2010 | Increased risk of cardiovascular events. the-hospitalist.orgnewdrugapprovals.org |
| U.S. Food and Drug Administration (FDA) | Requested market withdrawal | October 2010 | Increased risk of heart attack and stroke. immattersacp.orgfda.gov |
International and National Regulatory Responses to Adulteration.
Despite its withdrawal, sibutramine and its analogues, including didesmethylsibutramine (B18375), continue to be found as undeclared ingredients in dietary supplements marketed for weight loss. nih.govnutraingredients-usa.com This has prompted a range of responses from international and national regulatory bodies.
Regulatory agencies in multiple countries have issued warnings and taken enforcement actions against companies marketing these adulterated products. nih.govnutraingredients-usa.com For example, the FDA has a long history of issuing warning letters to companies whose products are found to contain sibutramine. nutraingredients-usa.com In some cases, the agency has taken more severe measures, such as shutting down marketers of adulterated supplements. nutraingredients-usa.com
The problem is not confined to the United States. The UK's Medicines and Healthcare products Regulatory Agency (MHRA) has also issued warnings about weight loss products containing sibutramine. nutraingredients-usa.com Similarly, authorities in Canada, Australia, and Singapore have identified and taken action against supplements adulterated with sibutramine and its analogues. canada.ca These actions often involve product recalls and public alerts to warn consumers of the potential dangers. chp.gov.hk
The following table provides examples of international regulatory actions against products containing sibutramine or its analogues.
| Country/Region | Regulatory Body | Action Taken |
| United States | Food and Drug Administration (FDA) | Warning letters, consumer alerts, product seizures, and enforcement actions against marketers. nutraingredients-usa.com |
| United Kingdom | Medicines and Healthcare products Regulatory Agency (MHRA) | Warnings about weight loss products containing the banned ingredient. nutraingredients-usa.com |
| Canada | Health Canada | Advisories and recalls for unauthorized health products containing sibutramine or its analogues. canada.ca |
| Australia | Therapeutic Goods Administration (TGA) | Safety advisories and recalls for products found to contain undeclared sibutramine. newdrugapprovals.org |
| Hong Kong | Department of Health | Public appeals to not use slimming products found to contain undeclared N,N-didesmethylsibutramine. chp.gov.hk |
Public Health Risks Associated with Undeclared Didesmethylsibutramine Hydrochloride.
The presence of undeclared this compound in weight loss supplements poses significant public health risks. nutraingredients-usa.comnih.gov Since didesmethylsibutramine is an active metabolite of sibutramine, it is expected to have similar adverse effects. chp.gov.hk These risks are amplified because consumers are unaware they are ingesting a potent pharmaceutical ingredient. nih.gov
The primary health risks associated with sibutramine and its metabolites are cardiovascular in nature. These include increased blood pressure and heart rate, which can lead to more severe outcomes such as heart attack and stroke, especially in individuals with pre-existing heart conditions. newdrugapprovals.orgchp.gov.hk Furthermore, psychiatric side effects, including psychosis and mood changes, have been reported. chp.gov.hknih.gov
The illegal adulteration of supplements with this compound is particularly dangerous because the amount of the substance can be inconsistent and is not subject to any quality control. nih.govfoliamedica.bg Some products have been found to contain doses significantly higher than the previously approved therapeutic doses of sibutramine, further increasing the potential for serious harm. fda.gov The lack of disclosure on product labels means that consumers and their healthcare providers are unaware of the potential for drug interactions, which can lead to further adverse health consequences. uspharmacist.comnih.gov
Ethical Considerations in Research on Adulterated Products.
Research on products adulterated with this compound presents several ethical challenges. A primary concern is the potential for harm to consumers who may be unknowingly exposed to this substance. foliamedica.bg Researchers have an ethical obligation to report their findings to regulatory authorities to help remove these dangerous products from the market.
When conducting studies involving human participants, researchers must ensure that subjects are fully informed of the potential risks, which is complicated when dealing with products containing undeclared ingredients. The very nature of adulterated supplements means that their composition is unknown and can be variable, making it difficult to assess the true risk to participants. researchgate.net
There is also an ethical imperative to develop and validate analytical methods to detect these hidden ingredients. foliamedica.bg This research is crucial for regulatory agencies to effectively identify and take action against adulterated products, thereby protecting public health. nih.gov The dissemination of this research is vital to inform both the scientific community and the public about the dangers of these supplements.
Finally, the study of these products raises questions about the responsibility of manufacturers and distributors. The intentional adulteration of dietary supplements with undeclared pharmaceutical ingredients is a serious ethical breach that prioritizes profit over consumer safety. researchgate.net Research in this area can help to highlight the extent of this problem and advocate for stricter regulations and better enforcement to protect consumers. nih.gov
Future Directions and Emerging Research Areas
Advanced Analytical Techniques for Comprehensive Profiling
The clandestine inclusion of didesmethylsibutramine (B18375) and its parent compounds in dietary supplements necessitates the development of robust and sophisticated analytical methods for their detection and comprehensive profiling. core.ac.uk While standard methods like High-Performance Liquid Chromatography (HPLC) are common, the focus is shifting towards more advanced techniques that offer higher sensitivity, specificity, and the ability to identify novel, previously unknown analogues. myfoodresearch.comresearchgate.net
High-resolution mass spectrometry (HR-MS) techniques, such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS), are becoming indispensable. nih.gov These methods provide highly accurate mass measurements, which are crucial for the unambiguous identification of compounds and the elucidation of their chemical structures, a critical step when encountering new sibutramine (B127822) derivatives. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool that has been successfully developed and validated for the sensitive and reliable screening of sibutramine in dietary supplements. mdpi.comupb.ro
Other emerging techniques include Diffusion-Ordered Spectroscopy Nuclear Magnetic Resonance (DOSY-NMR), which can help differentiate active ingredients from excipients in complex matrices without the need for chromatographic separation. nih.gov Furthermore, portable and rapid screening technologies like Surface-Enhanced Raman Spectroscopy (SERS) are being explored for on-site detection of illicit adulterants by regulatory agencies, allowing for quicker identification of contaminated products at customs or in the market. nih.govazom.com The development of these multi-analyte screening methods is a priority to keep pace with the evolving nature of supplement adulteration. nih.gov
Table 1: Advanced Analytical Techniques for Didesmethylsibutramine and Analogue Detection
| Technique | Abbreviation | Primary Application in Didesmethylsibutramine Context | Key Advantages |
|---|---|---|---|
| High-Performance Liquid Chromatography with UV-Diode Array Detection | HPLC-PDA | Simultaneous quantification of sibutramine and other adulterants. myfoodresearch.comresearchgate.net | Cost-effective, reliable, and widely available for routine screening. myfoodresearch.com |
| Gas Chromatography-Mass Spectrometry | GC-MS | Sensitive and reliable screening and quantification of sibutramine. mdpi.com | High efficiency, resolution, and sensitivity. myfoodresearch.comupb.ro |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Targeted analysis and confirmation of sibutramine and its metabolites like N-desmethylsibutramine. nih.govresearchgate.net | High selectivity and reliability for multi-class compound determination. nih.gov |
| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry | UHPLC-HRMS | Screening and identification of known and unknown sibutramine analogues. nih.gov | Provides highly accurate mass data for structural elucidation. researchgate.net |
| Diffusion-Ordered Spectroscopy Nuclear Magnetic Resonance | DOSY-NMR | Analysis of complex formulations to detect adulterants without separation. nih.gov | Useful for detecting unexpected adulteration in complex matrices. nih.gov |
| Surface-Enhanced Raman Spectroscopy | SERS | Rapid, portable, on-site screening of dietary supplements for illicit adulterants. nih.govazom.com | High sensitivity, speed, and suitability for in-situ analysis. nih.gov |
In Vitro and In Silico Modeling for Pharmacological Prediction
Understanding the pharmacological and toxicological profile of didesmethylsibutramine is critical, especially since it is an active metabolite to which consumers are directly and unknowingly exposed. nih.gov In vitro and in silico models represent powerful, ethical, and cost-effective tools for predicting the biological activity of such unapproved substances without resorting to extensive animal or human testing. researchgate.net
In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the interaction of sibutramine analogues with various biological targets. nih.govnih.gov These computational models can estimate a compound's binding affinity for specific receptors, transporters, and enzymes based on its chemical structure. researchgate.net For instance, studies have used these models to predict the binding of sibutramine analogues to serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, which are central to their mechanism of action and potential adverse effects. nih.gov Such predictions are crucial for anticipating potential health risks. nih.gov Network-based inference methods can further help in predicting the mechanism of action for new chemical entities based on their structural similarity to known drugs. nih.gov
These computational predictions are often validated through in vitro experiments, such as competitive ligand binding assays. nih.gov These laboratory-based tests measure the actual binding potency of a compound to a panel of safety-related biological targets. nih.gov Research has shown a close agreement between in silico predictions and in vitro results for several sibutramine analogues, confirming their potent binding to monoamine transporters. nih.gov Studies have also investigated the thermogenic effects of sibutramine's metabolites, including didesmethylsibutramine, demonstrating that they can increase metabolic rate, which contributes to weight loss but also poses cardiovascular risks. nih.gov
Table 2: Findings from In Vitro and In Silico Studies on Sibutramine Analogues
| Model/Technique | Compound(s) Studied | Key Findings | Implication for Didesmethylsibutramine |
|---|---|---|---|
| QSAR Models and Competitive Ligand Binding Assays | Sibutramine analogues (including desmethylsibutramine) | Predicted and confirmed potent binding to SERT, NET, and DAT. nih.gov | Suggests a high potential for pharmacological activity and associated adverse effects similar to the parent drug. |
| Metabolite Binding Prediction | Metabolites of selected analogues | A majority of metabolites exhibited similar binding potency to their parent compounds. nih.gov | Indicates that didesmethylsibutramine itself is a major contributor to the overall pharmacological effect and potential toxicity. |
| In vitro Monoamine Uptake Inhibition Assays | (R)- and (S)-enantiomers of desmethyl- and didesmethylsibutramine | (R)-enantiomers had significantly greater anorexic effects and were more potent inhibitors of norepinephrine and dopamine uptake. nih.gov | Highlights the stereospecific activity of the metabolite, which is crucial for understanding its overall effect. |
| Thermogenesis Studies in Rats | Sibutramine metabolites M1 (desmethylsibutramine) and M2 (didesmethylsibutramine) | Metabolites produce a marked and sustained increase in thermogenesis (metabolic rate). nih.gov | Confirms a direct metabolic effect that can contribute to both weight loss and cardiovascular strain. |
Long-Term Health Consequences of Exposure
The long-term health consequences of exposure to didesmethylsibutramine are a significant area of concern, largely extrapolated from the data that led to the withdrawal of sibutramine from the market. The weight-reducing effects of sibutramine are primarily attributed to its active metabolites, N-desmethylsibutramine and N-didesmethylsibutramine, meaning that individuals consuming adulterated supplements are exposed to the very compounds responsible for both the desired effects and the dangerous side effects. nih.gov
Clinical data on sibutramine has linked it to an increased risk of serious cardiovascular events, including heart attack and stroke, particularly in individuals with pre-existing heart conditions. nih.govresearchgate.net These risks are associated with its mechanism of action, which leads to an increase in blood pressure and heart rate. nih.govdrugs.com Given that didesmethylsibutramine is a potent monoamine reuptake inhibitor, its long-term, unregulated consumption is presumed to carry similar, if not identical, cardiovascular risks. nih.gov
Furthermore, psychiatric side effects, including depression, psychosis, and mania, have been reported with sibutramine use. drugs.com The unwitting consumption of didesmethylsibutramine in adulterated products is considered particularly dangerous, with the potential to trigger acute psychosis in susceptible individuals. rivm.nl Future research must focus on long-term observational studies and the development of biomarkers to better quantify the specific health risks associated with chronic, low-level exposure to didesmethylsibutramine from contaminated supplements. A systematic review has highlighted the need for more research into the long-term health effects to ensure consumer safety worldwide. frontiersin.org
Development of Countermeasures against Adulteration
Combating the widespread adulteration of dietary supplements with didesmethylsibutramine hydrochloride and other synthetic compounds requires a multi-faceted approach. core.ac.uk A primary countermeasure is the continued development and implementation of the advanced analytical screening methods discussed previously. Making these techniques standard in regulatory surveillance allows for the rapid identification of tainted products, enabling swift market withdrawal and public warnings. mdpi.comnih.govnih.gov
Strengthening regulatory frameworks is another crucial step. In many regions, dietary supplements are not subjected to the same rigorous pre-market safety and efficacy testing as pharmaceutical drugs. core.ac.uk Advocating for stricter regulations that hold manufacturers accountable for the safety and composition of their products is essential. This includes more frequent and unannounced inspections of manufacturing facilities and a more robust system for post-market surveillance.
Public awareness campaigns are also a vital countermeasure. Educating consumers about the potential dangers of weight-loss supplements purchased online or from dubious sources, and the fact that "natural" does not always mean safe, can reduce demand for these illicit products. rivm.nl Encouraging the reporting of adverse events by consumers and healthcare professionals to bodies like the FDA can help authorities identify and investigate potentially adulterated products more quickly. core.ac.uk Finally, including new sibutramine analogues, once identified, onto official inspection lists for illegal adulterants is a proactive measure to stay ahead of clandestine manufacturers. researchgate.net
Global Collaboration in Monitoring and Research
The trade in adulterated dietary supplements is a global problem, with products often manufactured in one country, packaged in another, and sold to consumers worldwide via the internet. nih.gov This transnational nature means that no single country can effectively tackle the issue alone. Therefore, future efforts must be centered on enhancing global collaboration in monitoring, research, and enforcement. researchgate.net
Establishing an international framework for harmonized regulations and information sharing is a key objective. frontiersin.org This involves cooperation between national regulatory agencies, customs offices, and law enforcement bodies like Europol and Interpol to track and intercept illegal shipments and to share intelligence on new analogues and trafficking routes. unodc.org The United Nations Office on Drugs and Crime (UNODC) emphasizes that defeating transnational criminal networks requires a network of international cooperation. unodc.org
Furthermore, collaborative research initiatives are needed to build a global database of adulterants and their pharmacological profiles. Public-private partnerships can also play a role, engaging with e-commerce platforms and payment processors to disrupt the online sale of these dangerous products. unodc.org By pooling resources and expertise, the international community can create a more effective, unified front to protect consumers from the health risks posed by didesmethylsibutramine and other illicit adulterants. frontiersin.orgresearchgate.net
Q & A
Q. What are the key physicochemical properties of didesmethylsibutramine hydrochloride, and how do they influence experimental design?
this compound is a white solid with a molecular formula of C₁₅H₂₂NCl·HCl and a molecular weight of 288.26 g/mol. It has limited solubility in polar solvents (<28.83 mg/mL in DMSO; <14.41 mg/mL in water), necessitating solvent optimization for in vitro assays. Researchers should prioritize stability testing under controlled storage conditions (room temperature, dry environment) to prevent degradation . These properties inform formulation strategies, such as selecting compatible excipients or buffers for dissolution studies.
Q. Which analytical techniques are validated for identifying and quantifying this compound in complex matrices (e.g., biological samples or dietary supplements)?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting trace amounts in biological fluids or adulterated supplements. For purity assessment, pharmacopeial methods for related compounds (e.g., sibutramine hydrochloride) recommend reversed-phase HPLC with UV detection at 223 nm, using columns like C18 and mobile phases containing phosphate buffer and acetonitrile . Method validation should include specificity, linearity (R² > 0.995), and recovery rates (>90%) to address matrix interference.
Q. How can researchers ensure compliance with safety protocols when handling this compound in laboratory settings?
While specific safety data for this compound are limited, analogous hydrochlorides (e.g., sibutramine) require precautions such as:
- Use of nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Conducting experiments in fume hoods to avoid inhalation of particulates.
- Implementing waste disposal protocols for halogenated organic compounds . Institutional biosafety committees should review toxicity data from structurally similar molecules to establish risk thresholds.
Advanced Research Questions
Q. What experimental design principles apply to stability studies of this compound under varying pH and temperature conditions?
Accelerated stability testing should follow ICH Q1A guidelines, exposing the compound to:
- Thermal stress : 40°C–60°C for 4–8 weeks.
- Hydrolytic stress : Buffered solutions at pH 1.2 (gastric fluid) and pH 6.8 (intestinal fluid).
- Oxidative stress : 3% H₂O₂. Degradation products are analyzed via LC-MS to identify major pathways (e.g., dechlorination or N-oxide formation). Statistical tools like factorial design can optimize parameters such as excipient ratios to enhance shelf life .
Q. How can conflicting pharmacological data on this compound’s metabolic activity be resolved?
Discrepancies in IC₅₀ values or receptor binding affinity may arise from differences in assay conditions (e.g., cell lines, incubation times). Researchers should:
- Standardize protocols using reference compounds (e.g., sibutramine) as internal controls.
- Perform dose-response curves in triplicate across multiple models (e.g., in vitro enzymatic assays vs. ex vivo tissue preparations).
- Apply meta-analysis to reconcile data from heterogeneous studies, weighting results by methodological rigor .
Q. What in vivo models are appropriate for evaluating the long-term toxicological effects of this compound?
Rodent models (e.g., Sprague-Dawley rats) are preferred for chronic toxicity studies. Key endpoints include:
- Cardiovascular monitoring : Blood pressure, heart rate variability.
- Neurobehavioral assessments : Open-field tests for anxiety-like behavior.
- Histopathological analysis : Liver and kidney sections screened for necrosis or fibrosis. Dosing regimens should mimic human exposure thresholds derived from pharmacokinetic data (e.g., Cₘₐₓ and AUC calculations) .
Q. How can researchers differentiate this compound from its structural analogs in forensic or regulatory samples?
Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, provide structural elucidation via characteristic peaks (e.g., chlorophenyl protons at δ 7.2–7.4 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion clusters (e.g., [M+H]⁺ at m/z 288.26). For legal cases, orthogonal methods (e.g., FT-IR) enhance specificity to meet evidentiary standards .
Methodological Considerations
- Data Interpretation : Use cheminformatics tools (e.g., PubChem, ChemAxon) to predict solubility and logP values when experimental data are scarce .
- Ethical Compliance : Protocols involving animal or human subjects must align with institutional review boards (IRBs), emphasizing informed consent and 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
